molecular formula C10H11Li4N5O13P2S B1139731 Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt CAS No. 102029-54-9

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

Cat. No. B1139731
M. Wt: 531
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of adenosine phosphate derivatives often involves complex biochemical pathways or chemical synthesis methods. For instance, the enzymatic synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) from adenosine 5'-phosphosulfate (APS) highlights a biochemical approach to synthesizing adenosine phosphate compounds, demonstrating the intricacy of such processes (Guranowski, Just, Holler, & Jakubowski, 1988).

Molecular Structure Analysis

The molecular structure of adenosine phosphate compounds, including interactions with metal ions, has been extensively studied. Research on the crystal structures of alkali and alkaline earth metal complexes with adenosine 2'-monophosphate (2'-AMP) provides insights into the coordination chemistry and structural preferences of these complexes, which could be analogous to those of PAPS derivatives (Padiyar & Seshadri, 1998).

Chemical Reactions and Properties

The chemical reactivity of adenosine phosphate compounds can be influenced by the presence of metal ions. Studies on bioorganometallic chemistry reveal how metal ions can affect the formation and stability of adenosine monophosphate derivatives, highlighting the potential for complex formation and the significance of the phosphate group in these reactions (Smith, Kohen, Maestre, & Fish, 1993).

Physical Properties Analysis

The physical properties of adenosine phosphate compounds, including their lithium salt forms, are crucial for their solubility, stability, and interaction with biological molecules. These properties are often determined by the compound's molecular structure, charge distribution, and hydration state. While specific studies on the tetra lithium salt of PAPS are limited, related research on the thermal behavior of inosine 5'-monophosphate and its salts provides a comparative basis for understanding the physical behavior of similar compounds (de Jesus, Ferreira, & Cavalheiro, 2018).

Chemical Properties Analysis

The chemical properties of PAPS and its derivatives, including the tetra lithium salt, are fundamental to their role in biological systems. These properties determine how PAPS participates in sulfation reactions, interacts with enzymes, and influences metabolic pathways. The enzyme-catalyzed transformations showcasing the synthesis and degradation of PAPS derivatives illustrate the compound's dynamic role in cellular processes (Amici et al., 2017).

Scientific Research Applications

Role in Sulfate Assimilation and Skeletal Disease

Adenosine 2'-phosphate 5'-phosphosulfate (PAPS) plays a crucial role in sulfur assimilation in all life forms, impacting processes such as the synthesis of sulfur-containing amino acids, maintenance of cellular redox states, and incorporation into various metabolites. Inorganic sulfate, a major source of environmental sulfur, is metabolized into nucleotide precursors like PAPS. PAPS is integral to a range of enzymatic reactions, and its metabolism is critical in developmental biology, physiology, and certain human skeletal abnormalities (Hudson & York, 2012).

Target of Lithium Therapy

PAPS and its derivatives are sensitive to lithium, an element used in psychiatric treatments. Research on human PAP phosphatase, which interacts with PAPS, reveals its potential as a target for lithium therapy. Understanding these interactions provides insights into lithium's therapeutic and side effects (Yenush et al., 2000).

Involvement in Nucleotide Metabolism and Signaling Pathways

A study on mammalian bisphosphate nucleotidase activity, which interacts with PAPS, suggests its involvement in nucleotide metabolism and possible regulation by inositol signaling pathways. This is significant in understanding the roles of nucleotides in processes like salt tolerance, sulfur assimilation, and lithium toxicity (Spiegelberg et al., 1999).

Lithium-Induced Neuronal Dysfunction

PAPS, through its interaction with bisphosphate 3'-nucleotidase (BPNT-1), is implicated in the study of lithium-induced neuronal dysfunction. Inhibition of BPNT-1 by lithium in specific neurons impacts behavior in model organisms, providing insights into lithium's effects on the nervous system (Meisel & Kim, 2016).

Role in Yeast Resistance to Salt and Lithium Toxicity

In yeast, PAPS is involved in resistance to salt and lithium toxicity. The HAL2 nucleotidase, which interacts with PAPS, is a determinant in yeast's response to sodium and lithium salts, affecting growth and sulfate assimilation (Murguía et al., 1996).

Utilization in Sulfate Reduction in Algae

PAPS plays a role in sulfate reduction in algae. Enzymatic systems in Chlorella pyrenoidosa reduce PAPS to acid-volatile radioactivity, highlighting its role in sulfate utilization and assimilation processes (Hodson & Schiff, 1971).

Future Directions

Based on the assumption that cellular concentrations of APS fluctuate within a certain range, APS can be regarded as a key modulator of PAPS synthase functions . This suggests potential future directions for research into the regulation of PAPS synthase and the role of APS in this process.

properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJNPMPIUNGDA-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Li4N5O13P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.